ethyl 5-{[1,1'-biphenyl]-4-yl}-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-{[1,1’-biphenyl]-4-yl}-1H-pyrazole-3-carboxylate is an organic compound that features a biphenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[1,1’-biphenyl]-4-yl}-1H-pyrazole-3-carboxylate typically involves the reaction of biphenyl derivatives with pyrazole carboxylates under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the biphenyl-pyrazole linkage .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[1,1’-biphenyl]-4-yl}-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 5-{[1,1’-biphenyl]-4-yl}-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals
Mechanism of Action
The mechanism of action of ethyl 5-{[1,1’-biphenyl]-4-yl}-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The biphenyl and pyrazole moieties can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound consisting of two benzene rings connected by a single bond.
Pyrazole Derivatives: Compounds containing the pyrazole ring, which exhibit various biological activities.
Uniqueness
Ethyl 5-{[1,1’-biphenyl]-4-yl}-1H-pyrazole-3-carboxylate is unique due to the combination of the biphenyl and pyrazole structures, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 3-(4-phenylphenyl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-18(21)17-12-16(19-20-17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFOAPKKNYVKBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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